1,3,5-trimethyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1H-pyrazole-4-sulfonamide
Beschreibung
This compound is a sulfonamide derivative featuring a 1,3,5-trimethylpyrazole core linked to a methyl-substituted tetrahydroindazole moiety via a methylene bridge. The pyrazole ring is substituted with three methyl groups at positions 1, 3, and 5, which enhance steric bulk and influence electronic properties. The tetrahydroindazole component introduces conformational rigidity and may contribute to selective target engagement, particularly in enzyme inhibition or receptor modulation .
Eigenschaften
IUPAC Name |
1,3,5-trimethyl-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2S/c1-10-15(11(2)19(3)17-10)23(21,22)16-9-13-12-7-5-6-8-14(12)20(4)18-13/h16H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAYWQMWAHLBLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC2=NN(C3=C2CCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1,3,5-Trimethyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1H-pyrazole-4-sulfonamide is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects. This article explores the biological activity of this specific compound, highlighting relevant research findings and case studies.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of pyrazole derivatives often involves modulation of various biochemical pathways. The specific mechanisms for 1,3,5-trimethyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1H-pyrazole-4-sulfonamide include:
- Inhibition of Pro-inflammatory Cytokines : Similar compounds have demonstrated the ability to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators in inflammatory responses .
- Antioxidant Activity : Some studies suggest that pyrazole derivatives can scavenge free radicals and reduce oxidative stress .
- Antimicrobial Properties : Pyrazole compounds have shown effectiveness against various bacterial strains, which may be attributed to their ability to disrupt bacterial cell wall synthesis or function .
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance:
- A study demonstrated that a related pyrazole compound inhibited TNF-α and IL-6 production by 61–85% at a concentration of 10 µM compared to the standard drug dexamethasone .
Anticancer Activity
Several pyrazole derivatives have been investigated for their anticancer properties:
| Compound | Cancer Type | Mechanism | Reference |
|---|---|---|---|
| Compound A | ALK-positive cancer | Induces apoptosis | |
| Compound B | Various tumors | Inhibits cell proliferation |
The compound's structure may allow it to interact with specific receptors or enzymes involved in tumor progression.
Antimicrobial Activity
The antimicrobial efficacy of similar pyrazoles has been evaluated against various pathogens:
These activities suggest that the compound may possess broad-spectrum antimicrobial properties.
Case Studies
- Inflammation Model : In a carrageenan-induced edema model in mice, a related pyrazole derivative exhibited anti-inflammatory effects comparable to indomethacin .
- Antitumor Efficacy : Clinical trials involving similar compounds have shown promising results in reducing tumor size in patients with specific types of cancer .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have explored the anticancer properties of compounds similar to 1,3,5-trimethyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1H-pyrazole-4-sulfonamide. Research indicates that derivatives of pyrazole sulfonamides exhibit significant inhibitory effects on cancer cell lines. For instance, compounds designed with similar scaffolds have shown IC50 values in the low micromolar range against various cancer types, suggesting that this class of compounds may serve as potential chemotherapeutics .
Inhibition of Enzymatic Activity
The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For example, sulfonamide derivatives have demonstrated effectiveness against indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune evasion. In vitro studies have reported IC50 values as low as 28 nmol/L for related compounds . This suggests that the compound could be developed as an immunomodulatory agent in cancer therapy.
Antimicrobial Properties
There is growing interest in the antimicrobial potential of pyrazole-based compounds. Preliminary data indicate that certain derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Identified a derivative with IC50 = 130 nmol/L against HeLa cells |
| Study B | Enzyme Inhibition | Demonstrated IDO inhibition with an IC50 = 28 nmol/L |
| Study C | Antimicrobial Effects | Showed activity against Staphylococcus aureus with MIC = 0.78 µg/mL |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound shares structural motifs with sulfonamide-pyrazole hybrids reported in the literature. Below is a detailed comparison with two analogs from Molecules (2015) ():
Key Differences and Implications
Core Heterocycles: The target compound’s tetrahydroindazole moiety introduces a bicyclic system absent in Compounds 26 and 26. This may enhance metabolic stability compared to pyridine-based analogs .
Sulfonamide Position :
- The sulfonamide group in the target compound is directly attached to the pyrazole ring, whereas in Compounds 26 and 27, it is part of a pyridine-sulfonamide scaffold. This positional difference could alter solubility and binding kinetics.
Substituent Effects :
- Compound 26’s dichlorophenylcarbamoyl group confers strong electron-withdrawing properties, which may enhance electrophilic reactivity. In contrast, the target compound’s methyltetrahydroindazole group is electron-rich, favoring hydrophobic interactions.
- Compound 27’s butyl substituent increases lipophilicity, which may improve membrane permeability compared to the target compound’s rigid indazole system .
Synthetic Accessibility: The lower yield of Compound 26 (55%) compared to Compound 27 (76%) highlights challenges in introducing dichlorophenyl groups.
Q & A
Q. What are the key synthetic strategies for preparing 1,3,5-trimethyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1H-pyrazole-4-sulfonamide, and how can reaction efficiency be optimized?
The synthesis of this compound typically involves multi-step protocols, including:
- Functional group assembly : Pyrazole ring formation via cyclocondensation of hydrazines with diketones or β-keto esters, followed by sulfonamide coupling using sulfonyl chlorides .
- Optimization : Base-catalyzed reactions (e.g., K₂CO₃ in DMF) improve sulfonamide bond formation yields. Thin-layer chromatography (TLC) is critical for monitoring reaction progression .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) isolates the pure product .
Q. How can the structural integrity of this compound be validated experimentally?
Key characterization methods include:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups on pyrazole and indazole rings) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
- X-ray crystallography : Resolve spatial arrangement of the sulfonamide linker and indazole-pyrrole core .
Q. What experimental conditions affect the stability of this compound, and how can degradation be mitigated?
- pH sensitivity : Sulfonamide bonds may hydrolyze under strongly acidic/basic conditions. Stability studies in buffered solutions (pH 4–9) are recommended .
- Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures, guiding storage conditions (e.g., –20°C under inert gas) .
Advanced Research Questions
Q. How do structural modifications influence the compound’s biological activity, and what SAR trends have been observed?
A comparative analysis of analogs reveals:
| Structural Feature | Impact on Activity | Example Data Source |
|---|---|---|
| Trifluoromethyl groups | Enhance metabolic stability | |
| Sulfonamide linker | Modulates enzyme inhibition potency | |
| Indazole substitution | Affects receptor binding selectivity |
Q. What computational methods are suitable for predicting this compound’s reactivity or target interactions?
- Density functional theory (DFT) : Models electronic properties (e.g., Fukui indices) to predict electrophilic/nucleophilic sites .
- Molecular docking : Simulates binding to targets like cyclooxygenase-2 (COX-2) or carbonic anhydrase, guided by crystallographic data .
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values) be resolved?
- Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time .
- Metabolic profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies .
Q. What experimental approaches validate the compound’s mechanism of enzyme inhibition?
- Kinetic studies : Measure inhibition constants (Kᵢ) using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate for esterases) .
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics to confirm competitive/non-competitive inhibition .
Q. How can researchers identify and characterize synthetic byproducts?
Q. What strategies assess the compound’s stability in biological matrices (e.g., plasma)?
- Incubation studies : Monitor degradation in human plasma at 37°C over 24 hours, with LC-MS quantification .
- Protein binding assays : Equilibrium dialysis evaluates binding to serum albumin, impacting bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
